2,4-Dichloro-6-methylquinazoline
Description
Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry and Organic Synthesis
The versatility of the quinazoline scaffold has established it as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities.
Quinazoline derivatives have demonstrated a remarkable breadth of biological activities. mdpi.com These compounds are integral to the discovery of new pharmaceuticals due to their proven efficacy in various therapeutic areas. researchgate.net Research has shown that quinazoline-based molecules possess anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties, among others. mdpi.comjclmm.comnih.gov For instance, certain phenyl quinazoline derivatives have exhibited anti-inflammatory activity surpassing that of the established drug indomethacin (B1671933). jclmm.com Furthermore, the fusion of a pyrazoline ring to the quinazoline nucleus has resulted in potent analgesic compounds. jclmm.com The development of novel dihydro benzo(h)quinazolines has also shown promise in creating effective anti-retroviral agents. jclmm.com
Table 1: Reported Biological Activities of Quinazoline Derivatives
| Biological Activity | Reference |
| Anticancer | mdpi.com, researchgate.net |
| Anti-inflammatory | mdpi.com, researchgate.net |
| Antibacterial | mdpi.com, jclmm.com |
| Antiviral | mdpi.com, jclmm.com |
| Antifungal | mdpi.com, nih.gov |
| Anticonvulsant | jclmm.com |
| Antimalarial | researchgate.net |
| Antitubercular | researchgate.net |
| Antihypertensive | researchgate.net |
| Antioxidant | mdpi.com |
Halogenated heterocycles are fundamental building blocks in organic synthesis. sigmaaldrich.com The introduction of halogen atoms, such as chlorine, into a heterocyclic ring significantly influences the molecule's reactivity and physicochemical properties. nih.gov These compounds serve as versatile intermediates, enabling a wide range of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. sigmaaldrich.comacs.org The presence of a halogen can direct the course of a reaction, allowing for the selective introduction of various functional groups. mdpi.com This strategic functionalization is a cornerstone of modern synthetic chemistry, facilitating the construction of complex molecules with desired properties. acs.org
Research Rationale for 2,4-Dichloro-6-methylquinazoline
The specific structure of this compound presents a unique combination of reactive sites and modulating groups that make it a compound of particular interest for synthetic chemists.
The presence of two chlorine atoms at the 2 and 4 positions of the quinazoline ring is of paramount strategic importance. These chlorine atoms act as excellent leaving groups, making the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows for the sequential and regioselective introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols. mdpi.com The differential reactivity of the C2 and C4 positions often permits selective substitution at one position over the other by carefully controlling reaction conditions. mdpi.com This feature is highly valuable in the synthesis of diverse libraries of quinazoline derivatives for drug discovery and other applications. google.com For example, the regioselective substitution of the chlorine at the 4-position is a widely used method for synthesizing 2-chloro-4-aminoquinazolines, which are precursors to numerous bioactive compounds. mdpi.com
The methyl group at the 6-position of the quinazoline ring, while seemingly a simple substituent, exerts a notable influence on the molecule's properties. Electronically, the methyl group is an electron-donating group, which can subtly modulate the reactivity of the quinazoline ring system. This can affect the rates and outcomes of substitution reactions at the C2 and C4 positions. Furthermore, the position of substituents on the benzene (B151609) ring can significantly impact the biological activity of quinazoline derivatives. nih.gov The presence of a methyl group at C6 can influence how the molecule interacts with biological targets, potentially enhancing its potency or altering its selectivity. researchgate.net For instance, the attachment of smaller alkoxy groups, like methoxy (B1213986) groups which are electronically similar to methyl groups, to the quinazoline nucleus has been shown to lead to the development of new leads for antihypertensive activity. jclmm.com
Scope and Objectives of Academic Inquiry
The academic inquiry into this compound is driven by the goal of leveraging its unique chemical characteristics for the advancement of science. The primary objectives include:
The development of efficient and selective synthetic methodologies utilizing this compound as a key intermediate.
The synthesis of novel quinazoline derivatives with diverse functionalities through the strategic manipulation of the chloro and methyl groups.
The exploration of the biological activities of these newly synthesized compounds to identify potential new therapeutic agents.
The investigation of the structure-activity relationships of these derivatives to understand how specific structural modifications influence their biological effects.
Through these focused research efforts, the scientific community aims to unlock the full potential of this compound as a versatile platform for innovation in chemistry and medicine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDVVLXYAOVNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558092 | |
| Record name | 2,4-Dichloro-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39576-82-4 | |
| Record name | 2,4-Dichloro-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-methylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 2,4 Dichloro 6 Methylquinazoline and Its Precursors
Established Synthetic Pathways for 2,4-Dichloro-6-methylquinazoline
The most common and well-documented pathway for the synthesis of this compound begins with 2-amino-5-methylbenzoic acid. This process involves the formation of a key intermediate, 6-methylquinazoline-2,4(1H,3H)-dione, followed by a chlorination step.
The initial step in this synthetic sequence is the conversion of 2-amino-5-methylbenzoic acid into the corresponding quinazolinedione intermediate.
The synthesis of 6-methylquinazoline-2,4(1H,3H)-dione from 2-amino-5-methylbenzoic acid is a cyclization reaction. A general method for the synthesis of quinazoline-2,4-diones involves the condensation of an anthranilic acid derivative with potassium cyanate (B1221674). semanticscholar.org This reaction proceeds via an intermediate isocyanate which then cyclizes to form the dione (B5365651). While specific literature for the 6-methyl derivative is not abundant in the provided search results, the general principle for the synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acids is well-established. semanticscholar.orgnih.gov
The subsequent and crucial step is the chlorination of 6-methylquinazoline-2,4(1H,3H)-dione to yield the target compound, this compound. This transformation is typically achieved using a strong chlorinating agent. A common reagent for this purpose is phosphorus oxychloride (POCl₃), often used in reflux conditions. semanticscholar.org The reaction converts the hydroxyl groups of the tautomeric form of the dione into chloro groups. In some cases, a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), is added to facilitate the reaction. researchgate.net
Below is a table summarizing the reaction conditions for the chlorination of quinazolinediones based on analogous syntheses.
| Reagent | Catalyst | Temperature | Reaction Time | Yield | Reference |
| POCl₃ | - | Reflux | 13 h | ~90% | semanticscholar.org |
| SOCl₂ | DMF | 100 °C | Not Specified | 91.3% | researchgate.net |
Interactive Data Table: Chlorination Reaction Conditions (This is a simplified representation. Actual yields for this compound may vary.)
Synthesis from 2-Amino-5-methylbenzoic Acid
Advanced Synthetic Approaches for Quinazoline (B50416) Scaffolds Applicable to this compound
Modern synthetic organic chemistry offers a range of powerful tools for the construction and functionalization of heterocyclic scaffolds like quinazoline. Metal-catalyzed cross-coupling reactions, in particular, have emerged as a versatile strategy for creating carbon-carbon and carbon-heteroatom bonds on halogenated quinazolines. nih.govmdpi.comnih.govscilit.comresearchgate.net
Halogenated quinazolines, such as this compound, are excellent substrates for various metal-catalyzed cross-coupling reactions. nih.govmdpi.comnih.govscilit.comresearchgate.net These reactions allow for the selective introduction of a wide array of substituents at the chlorinated positions. The reactivity of the C-Cl bond in these reactions is generally lower than that of C-Br or C-I bonds, which can allow for selective coupling if other halogens are present. mdpi.com
Several types of cross-coupling reactions are applicable, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide with an organoboron compound in the presence of a palladium catalyst and a base.
Heck Coupling: This reaction forms a carbon-carbon bond between a halide and an alkene, catalyzed by a palladium species.
Sonogashira Coupling: This reaction couples a terminal alkyne with a halide using a palladium catalyst and a copper co-catalyst. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the introduction of various amino groups.
Kumada Coupling: This reaction utilizes a Grignard reagent to couple with a halide, typically catalyzed by palladium or nickel. nih.govresearchgate.net
Negishi Coupling: This reaction employs an organozinc reagent to couple with a halide in the presence of a palladium or nickel catalyst. nih.govresearchgate.net
The C-4 position of the quinazoline ring is often more reactive than the C-2 position in these coupling reactions due to the electronic effects of the nitrogen atoms. nih.govresearchgate.net This differential reactivity can be exploited to achieve selective functionalization. For instance, a CuI-catalyzed Kumada cross-coupling of 2,4-dichloroquinazoline (B46505) with tert-butylmagnesium chloride selectively occurred at the C-4 position. nih.govresearchgate.net
These advanced synthetic methods provide a powerful platform for the diversification of the this compound core, enabling the synthesis of a wide range of derivatives with potential applications in various fields.
Oxidative Cyclization and C-H Activation Strategies
In addition to traditional cross-coupling methods, oxidative cyclization and C-H activation have emerged as powerful strategies for the synthesis of quinazoline and quinazolinone cores. thieme-connect.comresearchgate.netnih.gov These methods offer atom-economical and environmentally friendly alternatives to classical approaches.
Oxidative cyclization often involves the reaction of simpler precursors, such as 2-aminobenzamides and aldehydes or alcohols, which then undergo an in-situ cyclization and oxidation to form the quinazolinone ring system. researchgate.netnih.gov Various oxidizing agents and catalytic systems, including aerobic oxidation, have been employed for this purpose. researchgate.netnih.gov For example, a laccase/DDQ cooperative catalytic system can be used for the aerobic oxidative cyclization to produce quinazolinones in high yields. researchgate.net Electrosynthesis provides another green and efficient method for oxidative tandem cyclization. nih.gov
C-H activation strategies involve the direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials like organic halides. nih.gov This approach has been utilized for the synthesis of quinazolines through cobalt-catalyzed C-H amidation-cyclization of oximes or rhodium-catalyzed C-H functionalization of benzimidates. nih.gov These methods represent a modern and efficient approach to constructing the quinazoline scaffold.
Nucleophilic Substitution Reactions on Dichloroquinazolines
The 2,4-dichloroquinazoline scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a property that is extensively exploited in the synthesis of a wide array of functionalized quinazoline derivatives. The two chlorine atoms at the C2 and C4 positions of the quinazoline ring exhibit different reactivities, allowing for regioselective substitutions.
Theoretical and experimental studies have provided significant insights into the regioselectivity of these reactions. nih.gov Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position of the 2,4-dichloroquinazoline core has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. nih.gov This makes the C4 position more electrophilic and, consequently, more susceptible to nucleophilic attack compared to the C2 position. nih.gov This theoretical underpinning is consistent with experimental observations where nucleophilic attack preferentially occurs at the C4 position, leading to the formation of 4-substituted-2-chloroquinazolines as the major product. nih.gov
A common application of this regioselectivity is the synthesis of 2-chloro-4-aminoquinazolines. This is typically achieved by reacting 2,4-dichloroquinazolines with various primary or secondary amines. nih.gov The reaction conditions, including the choice of solvent, temperature, and reaction time, can be modulated to optimize the yield of the desired 4-amino substituted product. nih.gov For instance, refluxing 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with aniline (B41778) derivatives in isopropanol (B130326) has been shown to yield the corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives in satisfactory yields.
While the regioselectivity at the C4 position is a well-documented phenomenon, it is crucial to experimentally verify the substitution pattern, especially when multiple regioisomers are possible. nih.gov Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the structural confirmation of the synthesized products. nih.gov
The general mechanism for the SNAr reaction of 4-chloroquinazolines with amines involves the formation of an intermediate adduct, which is stabilized by the reaction media and the nature of the nucleophile. researchgate.net The presence of heteroatoms in the quinazoline ring can lead to intramolecular hydrogen bonding, which may activate the substrate towards nucleophilic attack. researchgate.net
The following table summarizes representative examples of nucleophilic substitution reactions on dichloroquinazolines:
| Reactant | Nucleophile | Product | Reaction Conditions | Reference |
| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline | Isopropanol, reflux | |
| 2,4-dichloroquinazoline | Amine nucleophiles | 2-chloro-4-aminoquinazolines | Various solvents and temperatures | nih.gov |
It is important to note that while the C4 position is generally more reactive, subsequent substitution at the C2 position can be achieved under more forcing conditions or with more reactive nucleophiles, allowing for the synthesis of 2,4-disubstituted quinazolines.
Scaffold Hopping and Structural Modification Techniques
Scaffold hopping is a contemporary strategy in drug discovery that involves the replacement of a core molecular framework (scaffold) with a structurally different one while aiming to retain or improve biological activity. dtic.mil This technique is particularly valuable for generating novel chemotypes with potentially improved pharmacological properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or reduced off-target effects. dtic.milnih.gov
In the context of quinazoline chemistry, scaffold hopping has been employed to explore new chemical space and identify novel inhibitors of various biological targets. This approach can involve several strategies, including:
Heterocycle Replacements: Replacing the quinazoline ring system with other heterocyclic scaffolds that can mimic its key pharmacophoric features.
Ring Opening or Closure: Modifying the core structure by either cleaving a ring or forming a new one to alter the three-dimensional shape and flexibility of the molecule.
One notable example of scaffold hopping involved the optimization of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as novel tubulin inhibitors. nih.gov Starting from a lead compound, researchers explored C-ring expansion and isometric replacement of the A/B ring of the quinazoline moiety. nih.gov This led to the discovery of new compounds with different scaffolds that exhibited potent antiproliferative activity. nih.gov
Another application of scaffold hopping led to the design of new 4-aminoquinazolines active against Mycobacterium tuberculosis. acs.org By taking inspiration from the pharmacophoric features of known antimycobacterial agents, a series of 4-aminoquinazolines were synthesized. acs.org Interestingly, this scaffold hop resulted in compounds with a different mechanism of action than the original lead series, highlighting the potential of this strategy to uncover novel biological activities. acs.org
The synthesis of these new scaffolds often relies on versatile synthetic methodologies. For instance, a one-pot silylation-amination reaction under solvent-free conditions has been successfully used to generate a library of 4-aminoquinazolines with high yields. acs.org This method avoids the need for a separate chlorination step and is compatible with a wide range of functional groups. acs.org
The following table provides examples of scaffold hopping strategies applied to quinazoline-based compounds:
| Original Scaffold | New Scaffold | Therapeutic Target | Reference |
| 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | N-aryl-3,4-dihydroquinoxalin-2(1H)-one | Tubulin | nih.gov |
| Known antimycobacterial agents | N-(3-phenylpropyl)quinazolin-4-amine | Mycobacterium tuberculosis | acs.org |
| Thienopyrimidinones | Quinazolinones | HIV-1 reverse transcriptase-associated ribonuclease H | nih.gov |
These examples underscore the power of scaffold hopping as a tool for lead optimization and the discovery of new drug candidates with diverse biological activities. By moving away from the traditional quinazoline core, medicinal chemists can access novel intellectual property and develop compounds with improved therapeutic potential.
Iii. Spectroscopic Elucidation and Structural Analysis in Academic Research
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, known as pseudomolecular ions ([M+H]⁺). For 2,4-dichloro-6-methylquinazoline (molecular formula C₉H₆Cl₂N₂), the expected monoisotopic mass is approximately 211.99 Da. In positive-ion mode ESI-MS, the compound would be detected as the [M+H]⁺ ion.
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule with two chlorine atoms, like this compound, will exhibit a characteristic cluster of peaks:
[M+H]⁺: Contains two ³⁵Cl atoms.
[M+H+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
[M+H+4]⁺: Contains two ³⁷Cl atoms.
The relative intensities of these peaks (approximately 9:6:1) provide a clear signature for the presence of two chlorine atoms in the molecule.
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 212.998 | Pseudomolecular ion with ²x³⁵Cl |
| [M+Na]⁺ | 234.980 | Sodium adduct with ²x³⁵Cl |
Data sourced from predicted values. uni.lu
High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. nih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. While multiple chemical formulas can result in the same nominal mass (integer mass), only one formula will match the exact mass measured by HR-MS.
For this compound, the calculated exact mass of the neutral molecule is 211.9908 Da. An HR-MS measurement confirming a mass very close to this value would validate the elemental composition of C₉H₆Cl₂N₂, distinguishing it from any other potential isomers or compounds with the same nominal mass. This technique is crucial for the definitive characterization of newly synthesized compounds. selectscience.netcopernicus.org
Table 4: HR-MS Data for this compound
| Parameter | Value | Formula |
|---|---|---|
| Calculated Monoisotopic Mass | 211.9908 Da | C₉H₆Cl₂N₂ |
| Measured Exact Mass (Hypothetical) | 211.9910 Da | - |
Data sourced from predicted values. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In this method, the compound is first vaporized and separated from a mixture based on its transit time through a capillary column (Gas Chromatography). Subsequently, the separated compound is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (Mass Spectrometry). This provides a distinct fragmentation pattern, or "fingerprint," and the precise molecular weight of the parent molecule.
For this compound, while experimental fragmentation data is not widely published, predictive data for its mass spectrometric behavior is available. Computational tools predict the collision cross section (CCS), a measure of an ion's shape and size in the gas phase, for various adducts of the molecule. This data is crucial for identifying the compound in complex mixtures using high-resolution mass spectrometry techniques. uni.lu The molecular formula, C₉H₆Cl₂N₂, corresponds to a monoisotopic mass of 211.9908 Da. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts Predicted CCS values (Ų) per adduct calculated using CCSbase. Data sourced from PubChemLite. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.99808 | 138.3 |
| [M+Na]⁺ | 234.98002 | 151.0 |
| [M-H]⁻ | 210.98352 | 139.8 |
| [M+NH₄]⁺ | 230.02462 | 157.3 |
| [M+K]⁺ | 250.95396 | 145.0 |
| [M+H-H₂O]⁺ | 194.98806 | 132.3 |
| [M]⁺ | 211.99025 | 142.0 |
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the energy required to induce vibrations in a molecule's chemical bonds. These vibrations, such as stretching and bending, occur at characteristic frequencies that are dependent on the bond type and the atoms involved, providing invaluable information about the functional groups present.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule. In academic studies of related quinazoline (B50416) derivatives, the quinazoline ring system itself gives rise to a series of strong absorption bands from aromatic ring vibrations. nih.gov Although a specific, published spectrum for this compound is not available, the expected characteristic absorption regions can be inferred from analyses of its structural analogues. nih.govresearchgate.net Key vibrations would include those from the quinazoline core, the C-Cl bonds, and the methyl group.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound Based on general data for quinazoline derivatives. nih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Variable |
| Methyl C-H Stretch | 2850 - 3000 | Medium |
| C=N Stretch | 1635 - 1610 | Strong |
| Aromatic C=C Stretch | 1580 - 1475 | Strong to Medium |
| Methyl C-H Bending | 1375 - 1450 | Variable |
| C-Cl Stretch | 600 - 800 | Strong |
As a complementary technique, Fourier Transform Raman (FT-Raman) spectroscopy measures the inelastic scattering of monochromatic light from a laser source. It is particularly effective for observing non-polar, symmetric bonds that may be weak or absent in an FT-IR spectrum. While no dedicated FT-Raman study for this compound was found, its analysis would provide confirmatory data for the quinazoline skeleton and would be especially useful for characterizing the C-Cl bond vibrations. researchgate.netresearchgate.net The technique's low interference from water makes it a powerful tool for analyzing samples in various states. researchgate.net
To achieve a complete and unambiguous assignment of vibrational spectra, academic research often pairs experimental data with computational analysis. nih.govmdpi.com Using methods such as Density Functional Theory (DFT), the theoretical vibrational frequencies of a molecule can be calculated. researchgate.net These theoretical values are then compared with the experimental FT-IR and FT-Raman spectra.
A Potential Energy Distribution (PED) analysis is then performed, which mathematically links each calculated vibrational frequency to the specific internal coordinates (bond stretching, angle bending, torsional rotations) that contribute to it. nih.gov This process allows researchers to state with high confidence, for example, that a band at a specific wavenumber is composed of 80% C=N stretching and 20% C-C stretching. This level of detail is critical for a fundamental understanding of the molecule's internal dynamics.
X-ray Crystallography for Solid-State Structure Determination
A crystal structure for this compound has not been reported in the surveyed literature. However, to illustrate the detailed information provided by such an analysis, data for the closely related analogue, 2,4-Dichloro-7-fluoroquinazoline, is presented. nih.gov The analysis provides definitive proof of the molecule's planar structure and reveals how the molecules pack together in the crystal lattice, including details on intermolecular interactions like π–π stacking. nih.gov
Table 3: Example Crystallographic Data for the Analogue 2,4-Dichloro-7-fluoroquinazoline This data is for a related compound and serves only to illustrate the output of an X-ray crystallography experiment. Data sourced from Jia et al. (2012). nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₃Cl₂FN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.8257 (3) |
| b (Å) | 15.0664 (9) |
| c (Å) | 14.3453 (6) |
| β (°) | 95.102 (5) |
| Volume (ų) | 823.59 (9) |
| Z (Molecules per unit cell) | 4 |
Iv. Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of molecular systems, providing insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method that calculates the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost. It is frequently paired with basis sets like 6-31G* to describe the distribution of electrons in the molecule. While specific studies on 2,4-dichloro-6-methylquinazoline are not extensively documented, research on structurally similar quinazoline (B50416) derivatives provides a strong basis for understanding its computational characteristics. For instance, studies on other substituted quinazolines have successfully employed the B3LYP method with various basis sets to elucidate their properties. bohrium.comresearchgate.netphyschemres.org
Data on the precise optimized geometrical parameters for this compound from a dedicated study is not available in the provided search results. A representative table would typically include bond lengths (in Ångstroms) and bond angles (in degrees) for the key structural features of the molecule as calculated by the B3LYP/6-31G* method.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
In studies of related quinazoline derivatives, the HOMO and LUMO energies have been calculated to understand their electronic behavior. physchemres.org For this compound, the HOMO is expected to be localized primarily on the quinazoline ring, particularly the benzene (B151609) portion and the nitrogen atoms, while the LUMO is likely to be distributed over the pyrimidine (B1678525) ring and the chlorine atoms due to their electron-withdrawing nature. The energy gap would provide insights into the intramolecular charge transfer (ICT) characteristics of the molecule.
Table 1: Representative Frontier Molecular Orbital Energies (eV) for a Substituted Quinazoline Derivative This table is illustrative and based on general findings for similar compounds, not specific data for this compound.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The values presented are hypothetical and for illustrative purposes only, based on typical ranges observed for similar aromatic heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring, indicating their potential to act as proton acceptors or coordinate with metal ions. The regions around the chlorine atoms would also exhibit negative potential due to the lone pairs of electrons. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would show positive potential. Such maps have been instrumental in understanding the reactivity of other quinazoline derivatives. bohrium.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). These interactions, often referred to as hyperconjugative interactions, contribute to the stability of the molecule.
Table 2: Illustrative Second-Order Perturbation Energies E(2) for Donor-Acceptor Interactions in a Quinazoline-like Structure This table is illustrative and based on general findings for similar compounds, not specific data for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| π(C5-C6) | π*(C7-C8) | 20.5 |
| LP(1) N1 | π*(C2-N3) | 25.1 |
Note: The notation LP(1) N1 refers to the first lone pair on nitrogen atom 1. The specific values are hypothetical and serve to illustrate the type of data obtained from an NBO analysis.
The first hyperpolarizability (β₀) is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. Molecules with large β₀ values are of interest for applications in optoelectronics, such as frequency doubling of light. The magnitude of β₀ is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.
For this compound, the presence of the electron-withdrawing chlorine atoms and the π-system of the quinazoline ring suggests that it may possess NLO properties. First hyperpolarizability calculations using DFT would quantify this property. The calculation involves determining the components of the hyperpolarizability tensor and then calculating the total hyperpolarizability. While specific data for this compound is not available, such calculations are routinely performed for new materials to assess their NLO potential.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methaqualone |
| Etaqualone |
| Mecloqualone |
Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G*)
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools used to understand the interactions between small molecules, like quinazoline derivatives, and their biological targets at an atomic level. These in silico methods are crucial in modern drug discovery for predicting binding affinities, understanding interaction mechanisms, and guiding the design of more potent and selective compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition.
Molecular docking studies are instrumental in elucidating how quinazoline derivatives fit into the binding sites of protein targets and in estimating their binding affinity. The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction.
For instance, in a study involving 4-anilinoquinazoline (B1210976) derivatives, the binding modes of the most potent compounds were investigated against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One notable derivative, compound 8a , exhibited binding energies of -6.39 kcal/mol and -8.24 kcal/mol with EGFR and VEGFR-2, respectively. ijcce.ac.ir This suggests a particularly effective binding with the VEGFR-2 target. ijcce.ac.ir The study also calculated the theoretical inhibition constants (Ki), which were 20.67 µM for EGFR and 0.9 µM for VEGFR-2, further supporting the strong interaction with VEGFR-2. ijcce.ac.ir
Similarly, docking studies on a series of 2,4-disubstituted 6-fluoroquinolines against Plasmodium falciparum translation elongation factor 2 (PfeEF2) revealed binding affinities ranging from -8.200 to -10.700 kcal/mol, indicating the formation of stable complexes. nih.gov
| Compound/Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|---|
| 4-Anilinoquinazoline (Compound 8a) | EGFR | -6.39 | 20.67 µM |
| 4-Anilinoquinazoline (Compound 8a) | VEGFR-2 | -8.24 | 0.9 µM |
| 2,4-disubstituted 6-fluoroquinolines | PfeEF2 | -8.200 to -10.700 | Not Reported |
The stability of a ligand-target complex is governed by various noncovalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov Hydrogen bonds are directional interactions between a hydrogen atom donor and an acceptor, while hydrophobic interactions involve the association of nonpolar groups to minimize their contact with water. researchgate.netgatech.edu
Computational tools like LigPlot⁺ are often used to visualize these interactions. researchgate.net In these diagrams, hydrogen bonds are typically represented by dotted lines between the interacting atoms, and hydrophobic interactions are shown by graphical elements like arcs or "stellations" surrounding the involved residues and parts of the ligand. researchgate.net For example, in the study of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidine compounds as dual inhibitors of c-Src and c-Abl kinases, hydrophobic interactions were found to play a major role in stabilizing the ligands at the binding interface. nih.gov Optimizing these hydrophobic interactions, sometimes at the expense of hydrogen bonds, can significantly alter the biological activity of drug candidates. nih.gov
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex and to observe how the interactions evolve in a simulated physiological environment. researchgate.net
A key aspect of MD simulations is to analyze the stability of the protein-ligand complex. This is often done by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable system is indicated by the RMSD values reaching a plateau, which suggests that the complex has reached an equilibrated and stable conformation. researchgate.net Simulation times of 100 nanoseconds are often sufficient to achieve this stabilization. researchgate.netnih.gov These simulations can confirm that the key interactions, such as specific hydrogen bonds predicted by docking, are maintained consistently throughout the simulation period.
To obtain a more accurate estimation of binding affinity than docking scores alone, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is frequently employed. nih.gov This post-processing technique calculates the binding free energy (ΔG_bind) from the snapshots of an MD simulation trajectory. researchgate.netnih.gov Lower ΔG_bind values suggest higher binding affinity. researchgate.net
The binding free energy is calculated using the following equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
ΔE_MM is the difference in the molecular mechanics energy (including van der Waals and electrostatic interactions) between the complex and the individual ligand and receptor. nih.gov
ΔG_solv is the change in the solvation free energy, which includes polar and non-polar contributions. nih.govnih.gov
TΔS represents the change in conformational entropy upon binding, though this term is computationally expensive and sometimes omitted, providing an estimate of the binding enthalpy rather than the true free energy. nih.gov
MM/GBSA calculations can provide a more refined ranking of compounds and help eliminate false positives from initial docking screens. nih.gov For example, a study on NLRP3 inhibitors used MM/GBSA to more accurately assess the stability of ligand-protein complexes over time compared to initial docking results. researchgate.net
| Energy Component | Description |
|---|---|
| ΔE_MM (Gas-phase Energy) | Includes ΔE_vdw (van der Waals) and ΔE_ele (electrostatic) energies. Electrostatic interactions often play a major role. researchgate.net |
| ΔG_solv (Solvation Free Energy) | Composed of polar (ΔG_pol) and non-polar (ΔG_nonpol) contributions. The polar part is often calculated using the Generalized Born (GB) model, and the non-polar part is related to the solvent-accessible surface area (SASA). nih.gov |
| ΔG_bind (Binding Free Energy) | The final calculated binding free energy, indicating the predicted affinity of the ligand for the target. |
Molecular Dynamics (MD) Simulations
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structures of compounds with their biological activities. biointerfaceresearch.comresearchgate.netnih.gov For the quinazoline scaffold, 2D and 3D-QSAR studies have been instrumental in designing novel derivatives with enhanced potency against various biological targets, most notably the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netijper.org
2D and 3D-QSAR Model Development (e.g., CoMFA, CoMSIA)
Numerous 3D-QSAR studies have been successfully performed on series of quinazoline analogs to elucidate the structural requirements for their inhibitory activity. The most common methods employed are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA models calculate the steric and electrostatic fields of a set of aligned molecules, while CoMSIA models provide a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ijper.orgnih.gov In typical studies involving quinazoline-based EGFR inhibitors, a dataset of compounds with known inhibitory activities (IC₅₀ values) is divided into a training set to build the model and a test set to validate it. nih.govfrontiersin.org A crucial step in this process is the molecular alignment, where the common quinazoline core is often used as the template for superposition. ijper.orgfrontiersin.org
For instance, a study on quinazoline-4(3H)-one analogs as EGFR inhibitors developed robust 3D-QSAR models to guide the design of more potent therapeutic agents. nih.gov Another investigation focused on quinazoline derivatives as p21-activated kinases 4 (PAK4) inhibitors, also employing CoMFA and CoMSIA to understand the structural basis of their activity. benthamdirect.com
| Model | Target | q² | r² | r²_pred | Reference |
|---|---|---|---|---|---|
| CoMFA | EGFR | 0.608 | 0.979 | - | frontiersin.org |
| CoMSIA | EGFR | 0.584 | 0.975 | - | frontiersin.org |
| CoMFA | PAK4 Inhibitors | 0.595 | 0.986 | 0.689 | benthamdirect.com |
| CoMSIA | PAK4 Inhibitors | 0.762 | 0.984 | 0.822 | benthamdirect.com |
| CoMFA | EGFR Inhibitors | 0.570 | 0.855 | 0.657 | nih.gov |
| CoMSIA | EGFR Inhibitors | 0.599 | 0.895 | 0.681 | nih.gov |
| CoMFA | EGFR | 0.757 | 0.925 | - | ijper.org |
| CoMSIA | EGFR | 0.524 | 0.855 | - | ijper.org |
Predictive Power and Model Validation
The robustness and predictive capability of the generated QSAR models are paramount. These are assessed using several statistical metrics. The leave-one-out cross-validation coefficient (q²) is a measure of the internal predictive ability of the model. A high q² value (typically > 0.5) indicates a reliable model. The non-cross-validated correlation coefficient (r²) reflects the goodness of fit of the model for the training set. nih.govbenthamdirect.com
External validation is performed using a test set of compounds not included in the model generation. The predictive correlation coefficient (r²_pred) for the test set is a true measure of the model's ability to predict the activity of new compounds. benthamdirect.com Studies on quinazoline derivatives have reported models with high statistical significance. For example, a CoMSIA model for PAK4 inhibitors yielded a q² of 0.762 and an r²_pred of 0.822, indicating a highly robust model with excellent predictive power. benthamdirect.com Similarly, models for EGFR inhibitors showed good internal and external validation with r²_pred values of 0.657 (CoMFA) and 0.681 (CoMSIA). nih.gov These validated models can be confidently used to predict the biological activity of newly designed compounds. nih.gov
Ligand-Based Virtual Screening
Ligand-based virtual screening is a powerful technique used to identify novel, active compounds from large chemical databases by comparing them to a known active ligand. nih.gov This approach has been successfully applied to discover new quinazoline-based inhibitors. For instance, a study identified a dual inhibitor of Cdk4 and tubulin, named Cink4T, from a quinazolinone library that was designed using ligand-based virtual screening. nih.gov This demonstrates the utility of using the structural information of known inhibitors to find new chemical entities with desired biological activities. The process often involves creating a pharmacophore model from a reference compound and using it to screen databases for molecules that match the key chemical features required for activity. mdpi.com
Fingerprinting Analysis
Molecular fingerprints are bit strings that encode the structural features of a molecule. They are used to quantify the similarity between molecules and can be employed in QSAR and virtual screening. In a study on quinazoline derivatives targeting EGFR, fingerprint analysis was used in conjunction with 3D-QSAR and molecular docking. frontiersin.org This integrated approach helps to define the necessary properties of substituents on the quinazoline ring to achieve potent inhibition. By analyzing the structural fingerprints of highly active compounds, researchers can identify key fragments and features that are crucial for biological activity, thereby guiding the design of new and more effective inhibitors.
Computational Prediction of Drug-like Properties and Pharmacokinetics
In modern drug discovery, it is essential to evaluate the pharmacokinetic properties of potential drug candidates early in the development process. In silico methods provide a rapid and cost-effective way to predict these properties.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
ADME properties determine the bioavailability and in vivo efficacy of a drug. Computational tools like SwissADME and QikProp are frequently used to predict the ADME profiles of quinazoline derivatives. nih.govdoi.org These predictions help to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics.
Studies on various series of substituted quinazolines have included in silico ADME predictions. nih.govtandfonline.comtandfonline.com For example, research on quinazoline derivatives as PAK4 inhibitors involved designing five new molecules that not only showed high predicted biological activity but also possessed satisfactory ADME properties. benthamdirect.com Similarly, an investigation of quinazoline-based EGFR inhibitors used ADME prediction to assess their drug-likeness. doi.org Key parameters often evaluated include oral bioavailability, blood-brain barrier (BBB) penetration, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. nih.govresearchgate.net
| Property | Description | Computational Tool Example |
|---|---|---|
| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. | SwissADME, QikProp doi.orgnih.gov |
| Oral Bioavailability | The fraction of an administered drug that reaches the systemic circulation. | SwissADME nih.govtandfonline.com |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | ADMETlab, pkCSM nih.gov |
| Aqueous Solubility | Predicts the solubility of the compound in water, which affects absorption. | SwissADME tandfonline.com |
| Cytochrome P450 (CYP) Inhibition | Predicts whether a compound is likely to inhibit major metabolic enzymes, which can lead to drug-drug interactions. | admetSAR, pkCSM |
Drug Likeness Assessment (e.g., Lipinski's Rule of Five)
A crucial aspect of modern drug discovery involves the early assessment of a compound's potential to be developed into an orally active drug. This evaluation, often termed "drug likeness," utilizes computational methods to predict the pharmacokinetic properties of a molecule. One of the most widely recognized guidelines in this area is Lipinski's Rule of Five. chemnet.comchemicalbook.comsigmaaldrich.com This rule establishes a set of simple physicochemical parameter thresholds that are commonly observed in successful oral drug candidates. The assessment of this compound against these criteria provides valuable insights into its potential as a drug-like molecule.
Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following:
A molecular weight (MW) of less than 500 Daltons. chemnet.com
A logarithm of the octanol-water partition coefficient (logP), a measure of lipophilicity, not exceeding 5. chemicalbook.com
No more than 5 hydrogen bond donors (HBD). chemnet.com
No more than 10 hydrogen bond acceptors (HBA). chemnet.com
According to available data, this compound exhibits properties that are in strong compliance with Lipinski's Rule of Five. The molecular formula of the compound is C₉H₆Cl₂N₂. chemnet.com
Detailed Research Findings:
The calculated physicochemical properties for this compound are summarized and compared against Lipinski's criteria in the table below.
| Lipinski's Rule of Five Parameter | Value for this compound | Lipinski's Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 213.06 g/mol chemnet.comchemicalbook.com | < 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | 2.54 - 3.83 ambeed.com | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 ambeed.com | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 ambeed.com | ≤ 10 | Yes |
The molecular weight of this compound is 213.06 g/mol , which is well below the 500 g/mol threshold, indicating good potential for absorption. chemnet.comchemicalbook.com The lipophilicity, as measured by various computational methods for logP, falls within the range of 2.54 to 3.83, comfortably under the maximum value of 5, suggesting a favorable balance between solubility and membrane permeability. ambeed.com
Furthermore, the molecule possesses zero hydrogen bond donors and two hydrogen bond acceptors (the two nitrogen atoms in the quinazoline ring system). ambeed.com Both of these values are well within the limits set by Lipinski's rule. The absence of violations of any of the four criteria strongly suggests that this compound has a promising drug-like profile in the context of oral bioavailability.
V. Biological and Medicinal Applications of 2,4 Dichloro 6 Methylquinazoline and Its Derivatives
Anti-Cancer Research
Derivatives based on the quinazoline (B50416) core structure are recognized for their therapeutic potential as anticancer agents. These compounds have been developed to target specific molecular pathways that are fundamental to the growth and survival of cancer cells. The versatility of the quinazoline scaffold allows for chemical modifications that can enhance potency and selectivity against various cancer types.
A primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family. nih.gov EGFR plays a critical role in regulating cell proliferation, survival, and differentiation, and its dysregulation is a common feature in many human cancers. researchgate.net The quinazoline core has proven to be a favorable scaffold for developing EGFR inhibitors due to its high affinity for the ATP-binding site of the EGFR kinase domain. nih.gov
Non-Small Cell Lung Cancer (NSCLC) is a major subtype of lung cancer where EGFR mutations are frequently identified as key oncogenic drivers. Consequently, EGFR has become a crucial therapeutic target. Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are established treatments for NSCLC. nih.gov Research into novel derivatives continues to yield promising candidates. For instance, a series of 2-chloroquinazoline (B1345744) derivatives demonstrated significant anti-proliferation activities against EGFR-overexpressing NSCLC cell lines, including A549 and NCI-H1975. nih.gov One particular derivative, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, showed potent activity against these cell lines with IC50 values of 3.68 µM and 10.06 µM, respectively. nih.gov
While early-generation EGFR inhibitors are effective against common activating mutations, the emergence of resistance mutations, notably the T790M mutation, presents a significant clinical challenge. nih.gov The T790M mutation, often called the "gatekeeper" mutation, increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors. nih.gov
Significant research efforts have focused on developing new generations of quinazoline derivatives capable of overcoming this resistance. nih.gov Molecular docking studies have been employed to design and evaluate novel quinazoline compounds that can effectively bind to and inhibit the T790M mutant receptor. researchgate.netjapsonline.com These studies focus on creating structures that form crucial hydrogen bonds with key residues, like Met793, within the mutated binding pocket. japsonline.com For example, novel cinnamamide-quinazoline derivatives and 4-arylamino-quinazoline derivatives have been synthesized specifically to target and inhibit EGFRT790M. nih.gov Furthermore, a series of researchgate.netjapsonline.comtriazolo[4,3-a]quinoxaline derivatives were developed, with some showing significant inhibition of the EGFRT790M enzyme. nih.gov
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.gov The key receptor in this pathway is VEGFR2, a tyrosine kinase that, when activated, promotes endothelial cell proliferation and migration. nih.gov Inhibition of VEGFR2 is a validated strategy in cancer therapy.
Certain quinazoline derivatives have been identified as dual inhibitors, targeting both EGFR and VEGFR2. nih.gov This dual-inhibition profile is advantageous as it can simultaneously block tumor cell proliferation and the blood supply that sustains the tumor. For example, a series of phthalazine (B143731) derivatives, which are related benzodiazine heterocycles, demonstrated potent inhibition of VEGFR-2 with IC50 values as low as 0.08 µM. nih.gov Similarly, certain researchgate.netjapsonline.comtriazolo[4,3-a]quinoxaline derivatives also displayed high inhibitory activity against the VEGFR-2 enzyme. nih.gov
The anticancer potential of 2,4-dichloro-6-methylquinazoline derivatives has been validated across a broad spectrum of human cancer cell lines, demonstrating their wide-ranging applicability. The table below summarizes the cytotoxic activity of various quinazoline derivatives against several prominent cancer cell lines.
| Cell Line | Cancer Type | Derivative Type | IC50 / Activity Noted | Reference(s) |
| A549 | Lung Carcinoma | 2-chloroquinazoline derivative | IC50 = 3.68 µM | nih.gov |
| Benzimidazole derivative | IC50 = 15.80 µg/mL | jksus.org | ||
| HepG2 | Hepatocellular Carcinoma | 2-anilino-4-alkylaminoquinazoline | High inhibitory effect | nih.gov |
| 2-chloroquinazoline derivative | IC50 = 2.04 µM | nih.gov | ||
| Benzimidazole derivative | IC50 = 15.58 µg/mL | jksus.org | ||
| K562 | Chronic Myelogenous Leukemia | Clonogenic Assay | Significant antiproliferative activity | researchgate.net |
| PC-3 | Prostate Cancer | Quinazoline derivative | IC50 in micromolar range | |
| MCF-7 | Breast Adenocarcinoma | 2-anilino-4-alkylaminoquinazoline | High inhibitory effect | nih.gov |
| Clonogenic Assay | Significant antiproliferative activity | researchgate.net | ||
| Hela | Cervical Cancer | Quinazoline derivative | IC50 in micromolar range |
This table is for illustrative purposes and represents a selection of findings. IC50 values and observed effects can vary significantly based on the specific chemical structure of the derivative.
Beyond receptor tyrosine kinase inhibition, derivatives of the quinazoline scaffold employ other cytotoxic mechanisms to eliminate cancer cells.
DNA Intercalation: Certain quinazoline derivatives are designed to interact directly with DNA. These compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This action can disrupt DNA replication and transcription, ultimately leading to cell death. Studies on specific 2,4-disubstituted quinazoline derivatives have confirmed their ability to bind to DNA, suggesting this as a potential mechanism for their anticancer effects. nih.gov
Apoptosis Induction: Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. nih.gov A hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell growth. nih.gov Many anticancer agents, including quinazoline derivatives, work by reactivating this dormant cell death machinery.
Mechanistic studies have shown that these compounds can trigger apoptosis through various signaling cascades. For instance, one 2,4-disubstituted quinazoline derivative was found to induce cancer cell apoptosis by down-regulating ribosomal RNA synthesis, which in turn activates the tumor suppressor protein p53. nih.gov Other derivatives have been shown to induce apoptosis by causing the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. sci-hub.se This disruption leads to the release of pro-apoptotic factors from the mitochondria, activating the caspase cascade that executes cell death.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Anti-Infective Research
Derivatives of this compound have demonstrated a broad spectrum of anti-infective properties, positioning them as a versatile scaffold in medicinal chemistry. mdpi.com Researchers have synthesized and evaluated numerous analogues, revealing significant potential in combating bacterial, fungal, viral, and protozoal infections. The inherent reactivity of the chloro groups at the 2 and 4 positions of the quinazoline ring provides a convenient handle for the introduction of various pharmacophores, leading to the generation of diverse chemical libraries with a wide range of biological activities.
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been extensively investigated. These compounds have shown promise in addressing the challenge of drug-resistant microbes.
Derivatives of the quinazoline core have exhibited significant antibacterial activity against various pathogens, including the notorious Staphylococcus aureus and the resilient Mycobacterium tuberculosis.
A series of N2,N4-disubstituted quinazoline-2,4-diamines, which can be synthesized from 2,4-dichloroquinazoline (B46505) precursors, have been tested against multi-drug resistant Staphylococcus aureus (MRSA). researchgate.net These studies have led to the identification of compounds with low micromolar Minimum Inhibitory Concentrations (MICs). researchgate.net For instance, the compound N4-benzyl-N2-phenylquinazoline-2,4-diamine demonstrated a MIC of 25 µM against S. aureus. researchgate.net Some natural product derivatives with a quinoline (B57606) core, a related heterocyclic system, have also shown activity against MRSA, with IC50 values as low as 1.5 µg/mL. frontiersin.org Furthermore, certain volatile phytochemicals have demonstrated anti-S. aureus activity, with carvacrol (B1668589) showing MIC values ranging from 128.0 to 203.2 μg/mL for methicillin-susceptible S. aureus (MSSA) and 362.0 to 1024.0 μg/mL for MRSA. mdpi.com The combination of these phytochemicals with conventional antibiotics is being explored as a strategy to enhance their efficacy. mdpi.com
In the fight against tuberculosis, quinazoline derivatives have also emerged as promising candidates. One study reported that 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), a quinazoline derivative, exhibited bacteriostatic activity against mycobacteria in a dose- and time-dependent manner. nih.gov Its mechanism of action is linked to the disruption of intracellular ATP homeostasis and an increase in mycobacterial DNA damage. nih.gov Another approach has focused on 6-fluorophenylbenzohydrazides, which have shown good activity against M. tuberculosis with MIC values in the range of 0.625 to 6.25 µM. nih.gov These compounds are believed to inhibit tryptophan biosynthesis, an essential pathway for the bacterium's survival. nih.gov Additionally, 2,4-disubstituted pyridine (B92270) derivatives have demonstrated significant bactericidal activity against Mycobacterium tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org
Table 1: Antibacterial Activity of Selected Quinazoline and Related Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus aureus | MIC | 25 µM | researchgate.net |
| Quinolone derivative from Zanthoxylum schreberi | MRSA | IC50 | 1.5 µg/mL | frontiersin.org |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Mycobacteria | Activity | Dose- and time-dependent bacteriostatic | nih.gov |
| 6-Fluorophenylbenzohydrazides | Mycobacterium tuberculosis | MIC | 0.625–6.25 µM | nih.gov |
| 2,4-Disubstituted pyridine derivatives | Mycobacterium tuberculosis | Activity | Significant bactericidal activity | frontiersin.org |
The development of novel antifungal agents is crucial, and quinazoline derivatives have shown considerable promise in this area. A variety of synthesized quinazolinone derivatives have been evaluated for their antifungal activity against clinically relevant fungi. biomedpharmajournal.org
For instance, a series of 5,8-quinazolinedione (B1202752) derivatives were synthesized and tested against Candida species and Aspergillus niger. nih.gov The study found that 6-arylamino-7-chloro-5,8-quinazolinediones generally exhibited more potent antifungal activity compared to other tested derivatives. nih.gov Another study on 2,3,6-trisubstituted quinazolin-4-ones reported that different substitutions led to varying degrees of activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org For example, one derivative showed excellent activity against A. niger, while another was highly effective against C. albicans. biomedpharmajournal.org
Furthermore, the synthesis of 5,6,7,8-tetrahydro- mdpi.comtandfonline.comnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) and its evaluation against several fungal strains revealed potent effects. nih.gov THTQ was particularly effective against Aspergillus niger, with an inhibition zone of 28.57 mm, which was comparable to the standard drug fluconazole. nih.gov Other research has focused on quinoline derivatives, with some compounds showing in vitro antifungal activity comparable to or higher than that of fluconazole. nih.gov The synthesis of novel quinazolin-4(3H)-one derivatives has also been a focus, with preliminary evaluations indicating their potential as fungicidal agents. tandfonline.com
Table 2: Antifungal Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Finding | Reference |
|---|---|---|---|
| 6-Arylamino-7-chloro-5,8-quinazolinediones | Candida sp., Aspergillus niger | Potent antifungal activity | nih.gov |
| 2,3,6-Trisubstituted quinazolin-4-ones | Aspergillus niger, Candida albicans | Varied, but some with excellent activity | biomedpharmajournal.org |
| 5,6,7,8-Tetrahydro- mdpi.comtandfonline.comnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) | Aspergillus niger | Inhibition zone of 28.57 mm | nih.gov |
| Quinoline derivatives | Fungal strains | Activity comparable to or higher than fluconazole | nih.gov |
The versatility of the quinazoline scaffold extends to antiviral research, with derivatives showing activity against significant human pathogens like the influenza virus and the human immunodeficiency virus (HIV).
In the context of anti-influenza research, four series of 2,4-disubstituted quinazoline derivatives containing various amide moieties were designed and synthesized. nih.gov Many of these compounds exhibited potent in vitro anti-influenza A virus activity with low cytotoxicity. nih.gov Notably, compounds designated as 10a5 and 17a showed promising activity against the influenza A/WSN/33 virus (H1N1), with IC50 values of 3.70-4.19 µM. nih.gov Another study identified 2-Methylquinazolin-4(3H)-one as a compound with significant antiviral activity against the influenza A virus, showing an IC50 of 23.8 μg/mL in vitro. mdpi.com
In the search for new anti-HIV agents, quinazoline derivatives have also been explored. A series of 6-aminoquinolone compounds were evaluated for their in vitro activity against HIV-1. nih.gov One compound, bearing a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was particularly active, with an EC50 value of 0.1 µM. nih.gov The mechanism of action for these active quinolone derivatives is suggested to involve interaction with the TAR RNA of the virus. nih.gov Other studies have explored various scaffolds, including diterpene lactones and their derivatives, which have shown potent activity against HIV. nih.gov
Table 3: Antiviral Activity of Selected Quinazoline and Related Derivatives
| Compound/Derivative | Target Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 10a5 | Influenza A/WSN/33 (H1N1) | IC50 | 3.70-4.19 µM | nih.gov |
| Compound 17a | Influenza A/WSN/33 (H1N1) | IC50 | 3.70-4.19 µM | nih.gov |
| 2-Methylquinazolin-4(3H)-one | Influenza A virus | IC50 | 23.8 μg/mL | mdpi.com |
| 6-Aminoquinolone derivative | HIV-1 | EC50 | 0.1 µM | nih.gov |
Antiprotozoal Activity
Protozoal diseases continue to pose a significant global health burden, and the development of new, effective treatments is a priority. Quinazoline derivatives have demonstrated potential in this area as well.
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new antileishmanial drugs has led to the investigation of quinazoline-based compounds. nih.gov
A study on the synthesis and antileishmanial evaluation of 2,3-disubstituted-4(3H)-quinazolinone derivatives revealed that these compounds displayed appreciable antileishmanial activities against Leishmania donovani. nih.gov The IC50 values ranged from 0.0128 to 3.1085 μg/ml, with one compound, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone, being approximately 250 times more active than the standard drug miltefosine. nih.gov
Another study focused on N2,N4-disubstituted quinazoline-2,4-diamines, which can be derived from precursors like this compound. acs.orgacs.org These compounds were tested for their activity against L. donovani and L. amazonensis. acs.org Compound 15 in this series was the most potent against L. donovani, with an EC50 of 150 nM. acs.org The study also noted that N2-benzyl substitution was generally more favorable for antileishmanial activity than N4-benzyl substitution. acs.org Furthermore, 2,4-diaminoquinazoline analogs of folate have been assessed as antileishmanial agents, with some compounds showing remarkable activity against Leishmania major in human macrophages in vitro, with 50% effective doses in the picogram per milliliter range. nih.gov
However, not all quinazolinone derivatives have shown strong antileishmanial efficacy. A study investigating two new series of synthesized quinazolinone derivatives found them to have poor antileishmanial growth inhibition efficacies, suggesting that structural redesign, such as the inclusion of polar groups on the quinazolinone ring, may be necessary to enhance their potential. nih.gov
Table 4: Antileishmanial Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | Leishmania donovani | IC50 | 0.0128 µg/mL | nih.gov |
| N2-benzylquinazoline-2,4-diamine (Compound 15) | Leishmania donovani | EC50 | 150 nM | acs.org |
| 2,4-Diaminoquinazoline folate analogs | Leishmania major | ED50 | 12 to 91 pg/mL | nih.gov |
| Mono quinazolinone 2d | Leishmania major promastigotes | Growth Inhibition | 35% | nih.gov |
| Bisquinazolinone 5b | Leishmania donovani 9515 promastigotes | Growth Inhibition | 29% | nih.gov |
Antimalarial Investigations
The quinazoline scaffold is a key component of febrifugine, a natural alkaloid isolated from the Chinese plant Dichroa febrifuga, which has been used for centuries to treat malaria-induced fevers. nih.gov This has inspired the development of synthetic quinazolinone derivatives as potential antimalarial agents, aiming for simpler synthesis and improved activity against drug-resistant Plasmodium strains. nih.gov
Research has shown that the 4-quinazolinone moiety is crucial for antimalarial activity. nih.gov Studies on 2,3-substituted quinazolin-4(3H)-one derivatives, designed based on the structure of febrifugine, have demonstrated activity against Plasmodium berghei in mice. nih.gov One such study revealed that a derivative, analogue 5a , showed potent antimalarial activity, underscoring the importance of the quinazolinone group in these compounds. nih.gov Further investigations into related structures, such as 2,4-diamino-6-[(4-chlorobenzyl)-N-methyl-amino] quinazoline and its salts, have also been pursued for their therapeutic and prophylactic effects against malaria. nih.gov The development of these derivatives is driven by the need for cost-effective drugs with novel mechanisms of action to combat the growing issue of parasite resistance to conventional therapies like chloroquine. nih.gov
Anti-Inflammatory and Immunomodulatory Studies
Derivatives of the quinazoline scaffold have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory molecules that are central to the inflammatory cascade.
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)
A key strategy in managing inflammatory diseases is to control the overproduction of pro-inflammatory cytokines. Quinazoline derivatives have been investigated for their ability to inhibit these critical mediators. For instance, a series of 2-methylsulfanyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]quinazoline derivatives were evaluated for their effects on inflammatory mediators in bacterial lipopolysaccharide (LPS)-stimulated macrophages. nih.gov
Several of these compounds demonstrated potent, multi-faceted anti-inflammatory activity. The study showed that specific derivatives could significantly inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) and other mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE-2). nih.gov The most effective compounds, such as 3, 6, 7, 8, and 25 , emerged as promising multi-potent anti-inflammatory leads due to their comprehensive inhibitory profiles. nih.gov This suggests that the triazoloquinazoline scaffold is a promising starting point for developing drugs that can target multiple inflammatory pathways simultaneously.
Table 1: Anti-Inflammatory Activity of Selected Triazoloquinazoline Derivatives
| Compound | TNF-α Secretion Inhibition | Prostaglandin E2 (PGE-2) Inhibition | Nitric Oxide (NO) Production Inhibition |
|---|---|---|---|
| 8 | Strongest Inhibition | Strongest Inhibition | Moderate |
| 3 | High Inhibition | High Inhibition | Moderate |
| 7 | High Inhibition | High Inhibition | Low |
| 6 | High Inhibition | High Inhibition | Moderate |
| 25 | High Inhibition | High Inhibition | N/A |
Data sourced from a study on LPS-stimulated macrophages. Inhibition is relative to other tested compounds in the series. nih.gov
Targeting Toll-Like Receptor 4 (TLR4) Signaling
Toll-like receptors (TLRs) are crucial components of the innate immune system, and TLR4, in particular, plays a central role in recognizing LPS from gram-negative bacteria, triggering a signaling cascade that results in inflammation. Modulating this pathway is a key therapeutic strategy. Research has identified substituted 4-aminoquinazolines as potent and selective ligands for the human TLR4/MD-2 complex. researchgate.netnih.gov
In a high-throughput screen, these compounds were found to be activators of NF-κB, a key transcription factor in the inflammatory response, primarily through TLR4 stimulation. nih.gov The activation was shown to be dependent on the accessory protein MD-2. nih.gov Computational modeling further supported that these 4-aminoquinazoline compounds bind to the MD-2 component of the TLR4/MD-2 complex. nih.gov This interaction leads to the production of cytokines such as IL-6 and IL-8, as well as type I interferons. researchgate.netnih.gov These findings highlight the potential of the 4-aminoquinazoline scaffold to be developed into immunotherapeutic agents or vaccine adjuvants by selectively targeting the TLR4 signaling pathway. researchgate.netnih.gov
Analgesic Effects
The quinazoline nucleus is a well-established scaffold for compounds exhibiting analgesic properties. Numerous studies have synthesized and evaluated various derivatives for their ability to alleviate pain, often with concurrent anti-inflammatory benefits. nih.govmdpi.com The analgesic efficacy is typically assessed using models such as the acetic acid-induced writhing test in mice. mdpi.comnih.gov
One study synthesized 2-phenyl quinazolinone derivatives and found that a compound with a diethyl substitution showed potent analgesic activity, surpassing that of the standard drug diclofenac (B195802) sodium. mdpi.com Further modifications, such as the introduction of a thiourea (B124793) group, led to even higher activity. mdpi.com Another series of quinazoline benzamide (B126) derivatives produced compounds that were 4 to 21 times more potent than reference drugs like indomethacin (B1671933) and diclofenac sodium. mdpi.com The analgesic activity of these compounds is often linked to their anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Analgesic Activity of Selected Quinazoline Derivatives
| Derivative Type | Analgesic Activity (% at 2h, 20 mg/kg) | Reference Drug Activity (%) |
|---|---|---|
| 2-Phenyl quinazolinone (diethyl substitution) | 58 ± 0.45 | 53 ± 0.35 (Diclofenac) |
| Thiourea-substituted 2-methylthio quinazolinone | 67 ± 1.18 | 60 ± 0.54 (Diclofenac) |
| 2-Butyl-thiourea quinazolinone | 73 ± 1.49 | 62 ± 1.49 (Diclofenac) |
| 2-Amino-3-(4-methoxyphenyl) quinazolinone (ethylpropylidene) | 73 ± 1.94 | Not specified |
Data compiled from studies evaluating analgesic effects in mice. mdpi.com
Neuropharmacological and Neuroprotective Applications
The structural versatility of quinazoline derivatives has made them attractive candidates for tackling complex neurological disorders. Their ability to interact with multiple biological targets is particularly relevant for diseases with multifaceted pathology, such as Alzheimer's disease.
Research in Alzheimer's Disease (AD) Therapeutics
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles. A key enzyme in the production of Aβ is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ generation. nih.gov
Quinazoline derivatives have been rationally designed as multi-target-directed ligands to combat AD. researchgate.net Research has focused on developing compounds that can simultaneously inhibit both BACE1 and cholinesterases, another important target in AD therapy. researchgate.net For example, derivatives of 2,6-dialkyl-4-chromon-3-yl-1,4-dihydropyridine-3,5-dicarboxylates have been identified as promising BACE1 inhibitors. researchgate.net Docking studies have shown that these molecules can fit into the S1 and S2 subpockets of the BACE1 active site, with a key hydrogen bond interaction involving the dihydropyridine (B1217469) NH group and the catalytic Asp32 residue. researchgate.net The development of such BACE1 inhibitors from quinazoline and related heterocyclic scaffolds represents a significant effort to create disease-modifying therapies for Alzheimer's disease. nih.govbiorxiv.org
Table 3: Mentioned Compounds
| Compound Name/Type |
|---|
| This compound |
| Febrifugine |
| 2,3-Substituted quinazolin-4(3H)-one derivatives |
| 2,4-Diamino-6-[(4-chlorobenzyl)-N-methyl-amino] quinazoline |
| 2-Methylsulfanyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]quinazoline derivatives |
| Substituted 4-aminoquinazolines |
| 2-Phenyl quinazolinone derivatives |
| Quinazoline benzamide derivatives |
| Thiourea-substituted 2-methylthio quinazolinone |
| 2,6-Dialkyl-4-chromon-3-yl-1,4-dihydropyridine-3,5-dicarboxylates |
| Diclofenac sodium |
| Indomethacin |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Prostaglandin E2 (PGE-2) |
General Neuroprotective Mechanisms
Beyond targeting specific pathways in Alzheimer's disease, quinazoline derivatives have demonstrated broader neuroprotective effects. mdpi.comnih.gov These compounds can protect nerve cells from damage and death through various mechanisms. For instance, certain quinazolinone alkaloids have shown the ability to protect human neuroblastoma cells from rotenone-induced damage. mdpi.com One study found that compounds 1 , 3 , 5 , and 7 offered over 25% protection. mdpi.com Compound 7 , in particular, exhibited significant neuroprotective activity, with an inhibitory effect on rotenone-induced cell death of up to 47%. mdpi.com
Furthermore, quinazoline-type phosphodiesterase 7 (PDE7) inhibitors have been identified as potent anti-inflammatory and neuroprotective agents in primary neural cell cultures. nih.gov The administration of one such inhibitor, 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline (compound 5), was shown to reduce brain damage and improve behavioral outcomes in an experimental model of stroke. nih.gov
A2A Adenosine (B11128) Receptor Antagonism
The A2A adenosine receptor has emerged as a significant therapeutic target for neurodegenerative diseases. nih.govnih.gov The compound this compound is a valuable precursor in the synthesis of novel A2A adenosine receptor antagonists. nih.gov In one study, it was used to create a series of 2-aminoquinazoline (B112073) derivatives. nih.gov The introduction of various substituents at the C2- and C4-positions of the quinazoline ring led to compounds with high affinity and antagonist activity at the human A2A receptor (hA2AR). nih.govnih.gov
| Compound | Substituent at C4 | Substituent at C2 | hA₂A Ki (nM) |
| 5m | 2-furanyl | NH₂ | 5 |
| 9x | 2-furanyl | NH-(CH₂)₅-piperidine | 21 |
| 10d | 2-furanyl | NH-4-((piperidin-1-yl)methyl)aniline | 15 |
These derivatives demonstrate that the 2-aminoquinazoline scaffold, derived from this compound, is a promising foundation for developing potent A2A receptor antagonists. nih.gov
Other Pharmacological Investigations
The quinazoline structure is a well-established pharmacophore for anticonvulsant activity. nih.govnih.govmdpi.comresearchgate.net Various derivatives have been synthesized and tested for their ability to protect against seizures in different experimental models. While many quinazoline derivatives show promise, the search for compounds with high efficacy and low neurotoxicity continues. nih.gov
Research has shown that substitutions at different positions of the quinazoline ring significantly influence anticonvulsant activity. For example, the presence of a halogen or an electron-rich group at the 6-position, as in this compound, is considered favorable for antiepileptic activity. nih.gov Studies on various quinazolin-4(3H)-one derivatives have provided insights into structure-activity relationships.
| Compound Series | General Structure | Key Findings |
| Quinazoline Analogues | Substituted quinazolin-4(3H)-ones | Potent activity against pentylenetetrazole (PTZ)-induced seizures. Compounds 8 , 13 , and 19 showed 100% protection without neurotoxicity. nih.gov |
| Quinazolin-4(3H)-ones | 3-substituted derivatives | The nature of the substituent at position 3 is crucial for activity. Electron-donating groups on the nitrogen of the quinazolin-4-one structure are important. mdpi.com |
| Quinazolinone Semicarbazones | 2-substituted, 3-semicarbazone derivatives | Many synthesized analogues demonstrated potent anticonvulsant activity in the maximal electroshock (MES) and subcutaneous strychnine (B123637) threshold tests, with some being equipotent to phenytoin. researchgate.net |
These findings underscore the potential of designing novel anticonvulsant drugs based on the this compound framework by strategically modifying its structure.
Antioxidant Properties and ROS Scavenging
The development of agents that can counteract oxidative stress by scavenging reactive oxygen species (ROS) is a significant area of drug discovery. mdpi.com Quinazoline derivatives have emerged as a promising class of antioxidants. mdpi.com The antioxidant capacity of these compounds is highly dependent on their substitution patterns. Research has shown that for 2-phenylquinazolin-4(3H)-ones to exhibit potent antioxidant activity, the presence of at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group on the phenyl ring, is necessary. nih.gov
One study systematically evaluated two series of 2-substituted quinazolin-4(3H)-ones and determined that derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only had significant antioxidant effects but also possessed metal-chelating properties. nih.gov The compound 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a particularly potent antioxidant. nih.gov Further research into polyphenolic derivatives of quinazolin-4(3H)-one demonstrated that linking the quinazolinone core to molecules like pyrogallol (B1678534) resulted in high antioxidant activity, in some cases superior to standards like Trolox and ascorbic acid. nih.gov This activity is attributed to the ability of the phenolic groups to donate hydrogen atoms and scavenge free radicals. nih.govmdpi.com The antioxidant mechanism of certain quinazoline derivatives has also been linked to their ability to increase the levels of endogenous antioxidant enzymes such as catalase, glutathione (B108866) peroxidase, and superoxide (B77818) dismutase. nih.govbenthamscience.com
Antihypertensive and Antiproliferative Effects
The quinazoline scaffold is integral to compounds that exhibit significant effects on both cell proliferation and blood pressure regulation.
Antihypertensive Activity: Quinazoline derivatives are well-established as effective antihypertensive agents. japsonline.com A prominent example is Prazosin, an α1-adrenergic receptor antagonist used clinically to treat hypertension. tandfonline.comnih.gov The mechanism of action for many of these compounds involves blocking α1-adrenoceptors, which leads to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure. japsonline.com
Numerous studies have focused on synthesizing novel quinazoline derivatives with improved antihypertensive profiles. Researchers have successfully replaced moieties in the Prazosin molecule with other groups, such as substituted piperidines, without losing efficacy. nih.gov In one such study, two new derivatives proved to be more efficacious than Prazosin at higher doses in spontaneously hypertensive rats. nih.gov Other work has focused on creating novel substituted quinazolin-4(3H)-ones, with several compounds demonstrating hypotensive effects and bradycardia that were more potent than the reference drug Prazosin. nih.gov The combination of the quinazoline core with a piperazine (B1678402) moiety has also been shown to yield compounds with significant antihypertensive activity. wisdomlib.org
Antiproliferative Activity: The quinazoline framework is a key feature in several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, which primarily function as epidermal growth factor receptor (EGFR) inhibitors. nih.gov This has spurred extensive research into new quinazoline derivatives as potential anticancer agents targeting various cancer cell lines. nih.govnih.gov
These derivatives exert their antiproliferative effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial signaling pathways. mdpi.comnih.gov For instance, certain quinazoline sulfonamide derivatives have shown remarkable antiproliferative activity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells, with evidence of apoptosis induction through the upregulation of pro-apoptotic genes like Bax and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov Other derivatives have been designed to act as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC) or as inhibitors of Aurora Kinase A, pathways that are often dysregulated in cancer. escholarship.org
| Compound | Target Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Compound 4d (a quinazoline sulfonamide derivative) | MCF-7 (Breast) | 2.5 | nih.gov |
| Compound 4d (a quinazoline sulfonamide derivative) | A549 (Lung) | 5.6 | nih.gov |
| Compound 4f (a quinazoline sulfonamide derivative) | MCF-7 (Breast) | 5.0 | nih.gov |
| Compound 4f (a quinazoline sulfonamide derivative) | LoVo (Colon) | 9.76 | nih.gov |
| BIQO-19 (a quinazolin-4(3H)-one derivative) | H1975 (EGFR-TKI-resistant NSCLC) | Effective Antiproliferative Activity | escholarship.org |
Potential in Dermatological Applications
Recent research has illuminated the potential of quinazoline derivatives in treating inflammatory skin diseases. Atopic dermatitis (AD), a condition characterized by a defective skin barrier and inflammation, is a key target. nih.govnih.gov A novel quinazoline derivative, SH-340, has shown promise by inducing the differentiation of keratinocytes and enhancing skin barrier functions. nih.govnih.gov It also effectively inhibits TSLP, a cytokine that triggers AD, offering a targeted therapeutic approach. nih.gov
Another quinazoline-based drug, JTE-052 (delgocitinib), is being investigated as a potent JAK inhibitor for treating inflammatory skin conditions. nih.gov In mouse models of atopic dermatitis, JTE-052 was found to reduce inflammation and improve skin barrier function by inhibiting the production of pro-inflammatory cytokines. nih.gov Furthermore, some quinazoline derivatives have demonstrated antimicrobial activity against common skin pathogens like Staphylococcus aureus, highlighting their potential for dual-action therapy in skin conditions where secondary infections are common. nih.gov The antileishmanial activity reported for other quinazoline derivatives may also be relevant, as leishmaniasis can present with cutaneous lesions. researchgate.net
Wound Healing Promotion
The process of wound healing is complex, involving inflammation, cell proliferation, and tissue remodeling. Quinazoline derivatives have been shown to positively influence this process. A study investigating a synthetic quinazoline Schiff base compound (SQC) demonstrated its efficacy in promoting epithelial wound healing in an animal model. nih.govbenthamscience.com
Topical application of the SQC significantly accelerated the closure of wounds, resulted in less scarring, and was associated with an increase in fibroblasts and collagen fibers, which are crucial for rebuilding the dermal structure. nih.govbenthamscience.com Histological analysis also revealed a decrease in inflammatory cells at the wound site. The mechanism behind this enhanced healing was linked to the compound's antioxidant properties; it was shown to increase the levels of endogenous antioxidant enzymes and decrease lipid peroxidation in the wound tissue. nih.govbenthamscience.com This suggests that by reducing oxidative stress, quinazoline derivatives can create a more favorable environment for tissue repair and regeneration.
Vi. Structure Activity Relationship Sar Studies and Drug Design Principles
Impact of Substitution Patterns on Biological Activity
The strategic placement of different chemical moieties on the 2,4-dichloro-6-methylquinazoline framework can dramatically alter its pharmacological profile, affecting its potency, selectivity, and mechanism of action.
Halogen atoms, particularly chlorine and bromine, are frequently incorporated into the quinazoline (B50416) scaffold to modulate biological activity. nih.govmdpi.com The presence of chlorine atoms at the 2- and 4-positions of the quinazoline ring, as in the parent compound, renders these sites highly reactive and susceptible to nucleophilic substitution, which is a key step in the synthesis of a diverse library of derivatives. nih.gov
In broader quinazoline-based drug discovery, halogen substitution on the fused benzene (B151609) ring is a common strategy. For instance, in a series of 4-anilinoquinazolines, the presence of a halogen, such as bromine, at the 6-position was found to be comparable in potency to other analogs in antagonizing the mGlu5 receptor. nih.gov The introduction of halogens can enhance binding affinity through various interactions, including halogen bonding, and can also improve pharmacokinetic properties like metabolic stability and membrane permeability. nih.govacs.org Studies on quinazolin-4(3H)-one derivatives have shown that halogen substitution is a key feature for potent anticancer activity against cell lines like MCF-7. nih.govresearchgate.net For example, the incorporation of halogen atoms like fluorine, chlorine, or bromine into the para-position of a phenyl ring attached to the quinazoline core often leads to increased antiproliferative activity. mdpi.com
The methyl group at the 6-position of the quinazoline ring plays a significant role in defining the pharmacological profile of its derivatives. nih.gov Structure-activity relationship studies have revealed that this position is critical for various pharmacological activities. nih.govresearchgate.net The presence of small, lipophilic groups like a methyl group at C-6 has been shown to increase the inhibitory potency of certain quinazoline derivatives. mdpi.com
For example, in the development of inhibitors for the epigenetic reader protein BRD9, the 6-methylquinazolin-4(3H)-one core was identified as a novel and effective binder. researchgate.net Similarly, in a series of 4-anilinoquinazolines developed as mGlu5 antagonists, while various substituents were explored at the 6-position, the initial hits often contained a halogen at this position; however, the presence of a methyl group on other parts of the molecule, such as the aniline (B41778) ring, was found to be equipotent in some cases. nih.gov The methyl group can influence activity by providing beneficial steric interactions within the target's binding pocket or by enhancing the compound's lipophilicity, which can affect cell penetration. Conversely, replacing the methyl group with larger or more polar groups can lead to a decrease or complete loss of activity. nih.gov
Positions 2, 3, and 4 of the quinazoline nucleus are pivotal for biological activity, and modifications at these sites have led to the development of numerous potent therapeutic agents. nih.gov The 2,4-dichloro precursor is specifically designed for facile substitution at the C2 and C4 positions.
Position 4: The 4-position is arguably the most extensively studied substitution site. Nucleophilic aromatic substitution (SNAr) reactions at C4 are common, with anilines, benzylamines, and aliphatic amines being readily introduced. nih.gov This regioselectivity for substitution at position 4 over position 2 is a well-established principle. nih.gov The nature of the substituent at C4 is critical for activity. For instance, in many kinase inhibitors, a substituted aniline ring at this position is essential for binding to the ATP-binding pocket of enzymes like EGFR. mdpi.comnih.gov
Position 2: Substitutions at the 2-position are also crucial for modulating activity. nih.gov While often less reactive than the 4-position in dichloro-precursors, modifications here significantly impact the compound's properties. In some anticancer derivatives, a small alkyl side chain at position 2, combined with a bulky group at position 3, yields successful cytotoxic drugs. nih.gov In other cases, introducing moieties like a furan-2-yl group or various substituted phenyl rings has led to potent inhibitors. nih.govnih.gov The development of antibacterial quinazolines has also highlighted the importance of C2 substitution for broad-spectrum activity. acs.orgacs.org
Position 3: The nitrogen at position 3 is also a key modulation point, particularly in quinazolin-4-one derivatives. The addition of various heterocyclic moieties or substituted phenyl groups at N3 can significantly enhance biological activity. nih.govresearchgate.net For instance, the size and nature of the substituent at N3 can influence the orientation of other groups and their interactions with the target protein. However, in the context of 4-aminoquinazolines that act as kinase inhibitors, substitution at N3 can lead to steric hindrance and decreased activity. mdpi.com
The interplay between substituents at these three positions is complex and synergistic, allowing for the fine-tuning of a compound's activity against specific biological targets.
Table 1: Impact of Substitutions on Quinazoline Activity
| Position | Substituent Type | General Effect on Biological Activity | Example Target Class | Citation |
|---|---|---|---|---|
| C4 | Substituted Anilines | Often essential for activity, provides key binding interactions. | Kinase Inhibitors (EGFR) | mdpi.comnih.gov |
| C2 | Small Alkyl/Aryl Groups | Modulates potency and spectrum of activity. | Anticancer, Antibacterial | nih.govacs.org |
| N3 | Bulky/Heterocyclic Groups | Can enhance activity, but may cause steric hindrance. | Anticancer, various | mdpi.comnih.gov |
| C6 | Small Lipophilic Groups (e.g., Methyl) | Generally increases potency. | Kinase Inhibitors, Epigenetic Readers | mdpi.comresearchgate.net |
| C6/C7 | Halogens, Methoxy (B1213986) Groups | Modulates potency and pharmacokinetic properties. | Kinase Inhibitors, mGluR Antagonists | nih.gove3s-conferences.org |
The strategy of molecular hybridization, which involves combining the quinazoline scaffold with other pharmacologically active moieties, has proven to be highly effective in generating novel compounds with enhanced or dual activities. nih.govnih.gov
Piperazine (B1678402): The piperazine ring is a "privileged" structure in medicinal chemistry, known to be a component of many biologically active compounds. ijpras.com Incorporating a piperazine moiety into quinazoline derivatives has led to compounds with a wide range of activities, including antimicrobial, anticancer, and anti-Toxoplasma gondii effects. ijpras.comresearchgate.netacs.org The piperazine often acts as a linker, connecting the quinazoline core to another functional group, and its basic nitrogen atoms can be crucial for forming salt bridges or hydrogen bonds with the biological target, often improving solubility and pharmacokinetic properties. acs.org
Thioamide: The thioamide group has also been incorporated into quinazoline structures to yield compounds with significant biological activity. For instance, structure-activity relationship studies on certain quinazolinone derivatives revealed that the presence of a thioamide functional group directly attached to a substituted phenyl ring was responsible for potent anti-inflammatory activity. researchgate.net The sulfur atom in the thioamide can act as a hydrogen bond acceptor and engage in unique interactions not possible with its amide oxygen counterpart.
Table 2: Bioactivity of Quinazoline Hybrids
| Hybrid Moiety | Target/Activity | Key Finding | Citation |
|---|---|---|---|
| Piperazine | Anticancer, Antimicrobial | Acts as a versatile linker, often improving solubility and target engagement. | ijpras.comresearchgate.net |
| Oxadiazole | Antiproliferative (Multi-kinase inhibitors) | Creates dual-targeting agents to combat drug resistance. | nih.govresearchgate.net |
| Thioamide | Anti-inflammatory | The thioamide group is critical for potent activity in specific derivatives. | researchgate.net |
Development of Lead Compounds and Analogues
The development of lead compounds from the quinazoline scaffold is a testament to the power of medicinal chemistry. Starting from an initial hit, often identified through high-throughput screening, a process of iterative design, synthesis, and testing is employed to generate analogues with improved properties. nih.govnih.gov A notable example is the development of tubulin polymerization inhibitors, where an initial quinazoline lead compound was further modified by changing a methyl group at the C-2 position to a chloro group to investigate its biological activity. nih.gov This process of lead optimization aims to enhance potency, improve selectivity against off-targets, and optimize pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov
Several design strategies are employed to enhance the efficacy and selectivity of quinazoline-based drug candidates.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different analogues will bind. frontiersin.org This allows for the rational design of modifications that improve interactions with key amino acid residues in the active site, thereby increasing potency and selectivity. mdpi.com
Molecular Hybridization: As discussed previously, combining the quinazoline core with other pharmacophores is a powerful strategy. nih.gov This can lead to dual-target inhibitors, which can be particularly effective in complex diseases like cancer by hitting multiple signaling pathways simultaneously. nih.gov This approach can also help overcome drug resistance mechanisms. nih.gov
Scaffold Hopping and Ring System Modification: Sometimes, replacing the core quinazoline ring or the rings of its substituents with other bioisosteric structures can lead to improved properties. For example, replacing a benzene ring with a pyrrole (B145914) or benzothiophene (B83047) ring in gefitinib (B1684475) analogues has resulted in compounds with increased cytotoxicity against cancer cells. nih.gov
These strategies, guided by a deep understanding of SAR, are essential for transforming a simple heterocyclic scaffold into a highly effective and selective therapeutic agent. researchgate.netmdpi.com
Minimizing Toxicity and Side Effects
The reduction of toxicity is a critical objective in the development of any potential therapeutic agent. For derivatives of this compound, several strategies can be employed to mitigate toxicity, guided by SAR principles. These approaches focus on altering the molecule's metabolic fate, its potential for off-target interactions, and its physicochemical properties.
One key aspect to consider is the metabolic stability of the quinazoline core and its substituents. The chlorine atoms at the 2 and 4 positions, while potentially crucial for activity, can also be sites of metabolic attack, leading to the formation of reactive metabolites that may cause toxicity. For instance, the biotransformation of chlorinated aromatic compounds can sometimes produce reactive intermediates. Strategies to minimize this could involve the replacement of one or both chlorine atoms with alternative functional groups that are less prone to metabolic activation. For example, replacing a chlorine atom with a methoxy group has been explored in related quinoline (B57606) structures. nih.govnih.gov
The methyl group at the 6-position also presents an opportunity for modification. While it may contribute favorably to binding affinity, it can also be a site of oxidation by cytochrome P450 enzymes, potentially leading to reactive metabolites. In some contexts, the insertion of methyl groups has been shown to decrease the toxicity of certain compounds. mdpi.com Exploring the replacement of the methyl group with other small alkyl groups or a trifluoromethyl group could alter the metabolic profile and, consequently, the toxicity.
The genotoxicity of metabolites is another major concern. Studies on related compounds, such as 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA), have shown that its metabolite, 2,4-dichloro-6-aminophenol (DCAP), can induce DNA damage and chromosomal aberrations. nih.gov This underscores the importance of understanding the metabolic pathways of this compound derivatives to predict and mitigate the formation of potentially genotoxic species.
| Modification Strategy | Rationale for Toxicity Reduction | Potential Outcome |
| Replacement of Chlorine Atoms | Reduce formation of reactive metabolites | Lowered hepatotoxicity or other organ-specific toxicities |
| Modification of the C6-Methyl Group | Alter metabolic oxidation pathways | Reduced potential for reactive metabolite formation |
| Introduction of Polar Groups | Decrease overall lipophilicity | Reduced off-target effects and improved clearance |
| Isosteric Replacements | Maintain activity while altering electronic properties | Improved safety profile without loss of efficacy |
Computational Insights into SAR and Drug Discovery
Computational, or in silico, methods are indispensable tools in modern drug discovery, providing rapid and cost-effective ways to predict the properties of novel compounds and guide synthetic efforts. nih.gov For the this compound scaffold, computational studies can offer profound insights into its SAR, helping to prioritize the synthesis of analogs with a higher probability of success.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. mdpi.com These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or toxicity. researchgate.net For this compound derivatives, a QSAR study could be developed by synthesizing a library of analogs with variations at the 2, 4, and 6 positions and testing their activity and toxicity. The resulting data could be used to build a predictive model that would guide the design of new compounds with improved therapeutic indices.
Molecular docking simulations are another powerful computational technique. These simulations predict the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction. For this compound, if a biological target is known, docking studies can reveal key interactions between the compound and the protein's binding site. This information is invaluable for understanding the SAR at a molecular level. For example, docking could show that one of the chlorine atoms forms a crucial halogen bond with a backbone amide, while the other is in a solvent-exposed region and can be replaced to improve solubility without sacrificing affinity. Studies on other quinazoline derivatives have successfully used molecular docking to understand binding interactions. mdpi.comnih.gov
Density Functional Theory (DFT) calculations can provide detailed information about the electronic properties of a molecule, such as its electrostatic potential and frontier molecular orbitals (HOMO and LUMO). nih.gov This information can be used to understand the reactivity of the compound and its potential for undergoing certain metabolic reactions. For instance, DFT could help to identify the most likely sites for oxidative metabolism on the this compound structure, corroborating experimental metabolic studies and guiding modifications to block these pathways.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a suite of computational models that predict the pharmacokinetic and toxicological properties of a compound. nih.gov Before synthesizing a novel analog of this compound, it can be run through a battery of ADMET models to predict properties like oral bioavailability, blood-brain barrier penetration, potential for hERG channel inhibition (a common cause of cardiotoxicity), and mutagenicity. This allows for the early deselection of compounds that are likely to have poor pharmacokinetic profiles or be toxic, saving significant time and resources.
| Computational Method | Application to this compound | Expected Insights |
| QSAR | Predict activity and toxicity of unsynthesized analogs | Guide the design of potent and non-toxic compounds |
| Molecular Docking | Visualize binding to a biological target | Understand key interactions and rationalize SAR |
| DFT Calculations | Determine electronic properties and reactivity | Predict sites of metabolism and guide modifications for stability |
| ADMET Profiling | Predict pharmacokinetic and toxicological properties | Prioritize compounds with drug-like properties for synthesis |
By integrating these computational approaches with traditional synthetic medicinal chemistry, the exploration of the chemical space around the this compound scaffold can be performed with much greater efficiency and a higher likelihood of identifying a safe and effective drug candidate.
Vii. Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and environmentally friendly synthetic methods for 2,4-dichloro-6-methylquinazoline is a primary focus. Traditional methods often involve harsh reagents and multiple steps. google.com Current research is geared towards creating more streamlined and sustainable processes.
One established method involves the reaction of ortho-aminobenzoic acid with potassium cyanate (B1221674) to form a 2,4-quinazolinedione intermediate, which is then chlorinated. google.com Another approach starts from 2-amino-4,5-dimethoxybenzonitrile, which undergoes condensation and subsequent chlorination. google.com Researchers are also exploring one-step syntheses, such as the reaction of o-aminobenzonitrile with diphosgene and acetonitrile, which has shown a high yield of 85%. google.com However, the use of highly toxic reagents like diphosgene and high-pressure conditions limit the large-scale applicability of this method. google.com
Table 1: Comparison of Synthetic Routes for Dichloroquinazoline Derivatives
| Starting Material | Key Reagents | Number of Steps | Reported Yield | Reference |
| Ortho-aminobenzoic acid | Potassium cyanate, Chlorinating agent | 2 | ~43% | google.com |
| 2-amino-4,5-dimethoxybenzonitrile | DMF, Chlorinating agent | 2 | ~69% | google.com |
| o-aminobenzonitrile | Diphosgene, Acetonitrile | 1 | 85% | google.com |
| 6,7-dimethoxy quinazolin-2,4-diones | Phosphorous oxychloride, N,N-dimethylaniline | 2 | Not specified |
This table is for illustrative purposes and compares different synthetic strategies for dichloroquinazoline derivatives, highlighting the ongoing search for more efficient methods.
Advanced Computational Design and Optimization
Computational techniques are becoming indispensable in the rational design of novel quinazoline-based therapeutic agents. researchgate.net Molecular docking and 3D structure-based pharmacophore modeling are being used to predict the binding affinity of this compound derivatives to various biological targets. researchgate.netresearchgate.netnih.gov These in silico methods help in identifying and optimizing lead compounds with improved potency and selectivity, thereby accelerating the drug discovery process. researchgate.net
For instance, computational studies have been employed to design 6-methylquinazolin-4(3H)-one derivatives as inhibitors of bromodomain-containing protein 9 (BRD9), an epigenetic reader. researchgate.net By virtually functionalizing the core structure with different substituents, researchers can screen large libraries of compounds and prioritize the most promising candidates for synthesis and biological evaluation. researchgate.net
Development of Multi-Target Directed Ligands
The complexity of many diseases, such as cancer and Alzheimer's disease, has spurred the development of multi-target-directed ligands (MTDLs). nih.govmdpi.comnih.govnih.govresearchgate.net The quinazoline (B50416) scaffold is particularly well-suited for the design of MTDLs due to its ability to interact with multiple biological targets. mdpi.comnih.govnih.gov
Derivatives of this compound can be designed to simultaneously modulate different pathways involved in disease progression. For example, quinazoline-based compounds have been developed as dual inhibitors of receptor tyrosine kinases (RTKs) and tubulin, exhibiting both antiangiogenic and cytotoxic activities. nih.gov In the context of Alzheimer's disease, quinazoline derivatives have shown potential as dual inhibitors of cholinesterases and β-amyloid aggregation. mdpi.com The development of MTDLs from the this compound scaffold represents a promising strategy for creating more effective therapies for complex diseases. researchgate.net
Translational Research and Pre-clinical Development
Translating promising laboratory findings into clinical applications is a critical step in drug development. For derivatives of this compound, this involves rigorous pre-clinical evaluation to assess their efficacy and safety in relevant disease models.
An example of a compound that has progressed through pre-clinical and into clinical trials is MGL-3196, a highly selective thyroid hormone receptor β agonist. nih.gov While not a direct derivative of this compound, its development pathway highlights the steps required to bring a novel compound to clinical evaluation. This includes demonstrating efficacy in preclinical models and establishing a favorable safety profile. nih.gov Future research on this compound derivatives will need to focus on generating robust pre-clinical data to support their advancement into clinical trials for various therapeutic indications.
Integration with Advanced Biological Screening Techniques
High-throughput screening (HTS) is a powerful tool for identifying novel bioactive compounds from large chemical libraries. nih.govmdpi.comnih.govsigmaaldrich.com Integrating HTS with the synthesis of diverse libraries based on the this compound scaffold can rapidly identify hit compounds with desired biological activities.
Advanced screening platforms, such as those utilizing automated microscopy and image analysis, allow for the phenotypic screening of compounds on whole organisms like C. elegans or in complex cellular models. nih.gov Furthermore, techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are being adapted for high-throughput screening of enzyme mutant libraries, which could be applied to enzymes targeted by quinazoline derivatives. illinois.edu The combination of combinatorial synthesis of this compound analogs and advanced screening technologies will undoubtedly accelerate the discovery of new therapeutic leads.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dichloro-6-methylquinazoline, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization. For example, hydrazide derivatives of chlorinated aromatic compounds can undergo cyclization under reflux to form quinazoline cores . Yield optimization requires precise temperature control, solvent selection (e.g., ethanol-water mixtures for crystallization), and extended reaction times (≥18 hours). Monitoring via TLC or HPLC ensures intermediate purity before final isolation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly H and C NMR to resolve methyl and chloro substituents. Mass spectrometry (HRMS) confirms molecular weight (e.g., CHClN, MW 213.06) and isotopic patterns . IR spectroscopy identifies functional groups like C-Cl stretches (~550–850 cm). X-ray crystallography, using software like SHELXL, provides definitive stereochemical data .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling electron density and reaction pathways. For example, DFT can simulate the energy barriers for chloride displacement at the 2- and 4-positions, guiding regioselective modifications. Basis sets like 6-31G(d,p) are recommended for halogens .
Q. What strategies resolve contradictions in crystallographic data for halogenated quinazolines?
- Methodological Answer : Discrepancies in unit cell parameters or bond lengths often arise from disordered solvent molecules or twinning. Refinement protocols in SHELXSuite (e.g., TWIN/BASF commands) can model twinning, while SQUEEZE (PLATON) accounts for solvent voids. Cross-validation with NMR and computational geometry (DFT-optimized structures) ensures consistency .
Q. How do catalytic systems (e.g., ZnO nanoparticles) improve the synthesis of quinazoline derivatives, and what mechanistic insights exist?
- Methodological Answer : ZnO-NPs act as Lewis acid catalysts, accelerating cyclization via coordination to nitrogen or oxygen atoms. For instance, ZnO-mediated reactions of 2,4-dichlorophenoxy precursors with pyrazoles achieve >65% yield by lowering activation energy. Kinetic studies (e.g., Arrhenius plots) and TEM analysis of nanoparticle surfaces elucidate active sites .
Q. What experimental controls are critical when evaluating biological activity to avoid false positives from synthetic intermediates?
- Methodological Answer : Purify intermediates rigorously (e.g., column chromatography, recrystallization) and include "scaffold-only" controls (e.g., unsubstituted quinazoline). Validate biological assays with orthogonal methods (e.g., fluorescence polarization and SPR for binding studies). LC-MS monitors residual solvents/DMSO, which can artifactually inhibit targets .
Data Contradiction Analysis
Q. How should researchers address inconsistent spectroscopic data between synthetic batches of this compound?
- Methodological Answer : Contradictions in NMR shifts (e.g., methyl group splitting) may stem from polymorphic forms or residual catalysts. Use standardized drying protocols (vacuum desiccation) and compare with computational chemical shift predictions (GIAO-DFT). Replicate syntheses with trace-metal analysis (ICP-MS) to rule out catalyst contamination .
Safety and Handling
Q. What are the best practices for handling chlorinated quinazolines to minimize occupational exposure?
- Methodological Answer : Use nitrile gloves (tested for chloro-organics) and Type B/C chemical suits. Fume hoods with HEPA filters are mandatory during synthesis. Quench waste with neutralizing agents (e.g., sodium bicarbonate) before disposal. Regularly calibrate air monitoring systems for volatile chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
